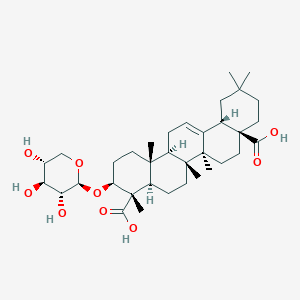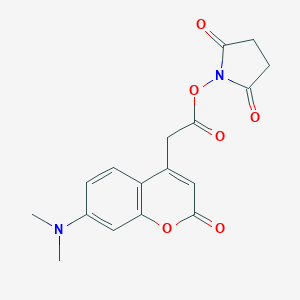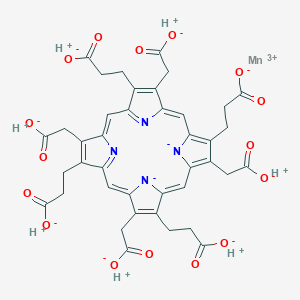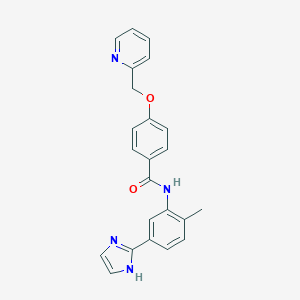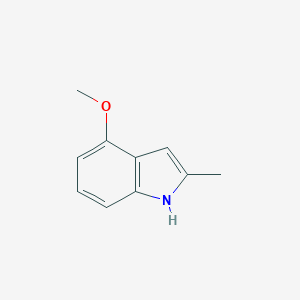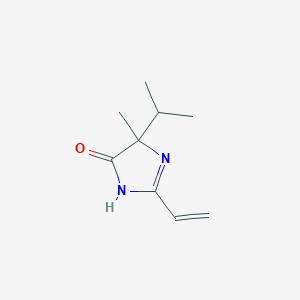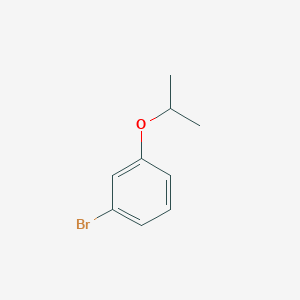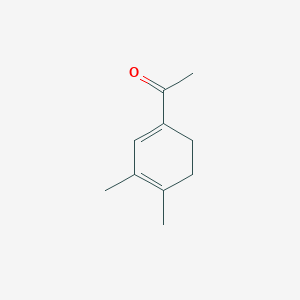
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDD is a yellow liquid with a strong odor and is soluble in organic solvents.
Mécanisme D'action
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Effets Biochimiques Et Physiologiques
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone in lab experiments is its high purity and stability. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be easily synthesized and purified, making it a useful tool for organic synthesis and materials science. However, one of the limitations of using 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone is its toxicity. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling this compound.
Orientations Futures
There are several future directions for the research on 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone. One potential area of research is the development of 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential area of research is the synthesis of new compounds based on 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone for use in organic synthesis and materials science. Finally, further studies are needed to investigate the potential toxic effects of 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone and to develop safe handling procedures for this compound.
Conclusion:
In conclusion, 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be easily synthesized and purified, making it a useful tool for organic synthesis and materials science. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. However, proper safety precautions should be taken when handling this compound due to its toxicity. Further research is needed to investigate the potential applications of 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone in various fields and to develop safe handling procedures for this compound.
Méthodes De Synthèse
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be synthesized through the condensation of 3,4-dimethylphenol and ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux with anhydrous ethanol as the solvent. The product is then purified by distillation under reduced pressure.
Applications De Recherche Scientifique
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be used as a building block for the synthesis of various compounds, such as chiral ligands and pharmaceutical intermediates.
Propriétés
Numéro CAS |
139109-25-4 |
|---|---|
Nom du produit |
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(3,4-dimethylcyclohexa-1,3-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h6H,4-5H2,1-3H3 |
Clé InChI |
GQPVCIHEQBRAQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(CC1)C(=O)C)C |
SMILES canonique |
CC1=C(C=C(CC1)C(=O)C)C |
Synonymes |
Ethanone, 1-(3,4-dimethyl-1,3-cyclohexadien-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



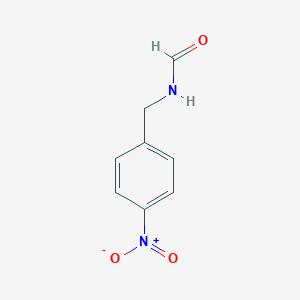

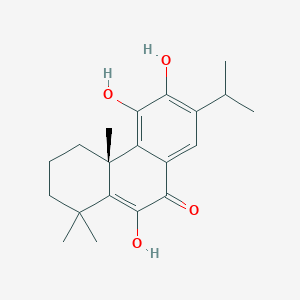
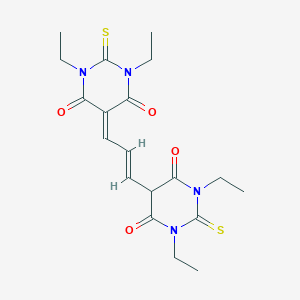
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
